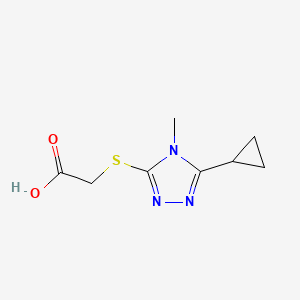

2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid

Description

2-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a triazole-based compound characterized by a cyclopropyl group at the 5-position and a methyl group at the 4-position of the triazole ring, linked to a thioacetic acid moiety. Its synthesis typically involves nucleophilic substitution reactions between triazole-thiol intermediates and monochloroacetic acid under alkaline conditions, followed by recrystallization to ensure purity .

Properties

Molecular Formula |

C8H11N3O2S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

InChI |

InChI=1S/C8H11N3O2S/c1-11-7(5-2-3-5)9-10-8(11)14-4-6(12)13/h5H,2-4H2,1H3,(H,12,13) |

InChI Key |

RUHJXXYEDZWGJR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

Thiosemicarbazide reacts with cyclopropane-containing carbonyl compounds under acidic conditions to form the triazole ring. For example, 4-cyclopropylnaphthalen-1-amine (derived from Suzuki coupling between 4-bromonaphthalen-1-amine and cyclopropylboronic acid using palladium catalysis) is converted to an isothiocyanate intermediate, which undergoes cyclization with hydrazinecarboximidamide. This method achieves a 76% yield after purification via flash chromatography.

Reaction Conditions

Bromination-Substitution Sequences

An alternative approach involves brominating a preformed triazole followed by nucleophilic substitution. For instance, 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is brominated using N-bromosuccinimide (NBS) in dichloromethane, yielding a bromide intermediate that reacts with methyl thioglycolate. This method shortens the synthetic route but requires careful control of stoichiometry to avoid over-bromination.

Thioether Formation with Acetic Acid Derivatives

The thiol intermediate is coupled with acetic acid derivatives to form the thioether bond. Two predominant strategies are documented:

Alkylation with Chloroacetic Acid Esters

Methyl or ethyl chloroacetate reacts with the triazole-thiol in the presence of a base, typically potassium carbonate, in polar aprotic solvents like DMF. The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the electrophilic carbon of chloroacetate.

Direct Carboxylic Acid Coupling

Hydrolysis of the ester intermediate (e.g., methyl 2-((5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate) using aqueous NaOH (2 N) at 80°C for 4 hours provides the free carboxylic acid. This step achieves near-quantitative conversion (>95%) but requires pH adjustment to 4–5 for precipitation.

Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature and Stoichiometry

- Optimal Temperature : 50–60°C balances reaction rate and byproduct formation.

- Chloroacetate Excess : A 5% molar excess of chloroacetate ensures complete consumption of the thiol, mitigating disulfide formation.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Thiosemicarbazide cyclization | 76 | 98 | |

| Bromination-Substitution | NBS bromination | 68 | 95 | |

| Alkylation-Hydrolysis | Ester hydrolysis | 95 | 99 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((5-Cyclopropyl-4-methyl-4h-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. This compound may also interfere with cellular processes by binding to DNA or proteins .

Comparison with Similar Compounds

Tryfuzol® (Piperidine 2-(5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate)

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

2-((5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid

- Substituents : 5-Bromo, 4-(4-cyclopropylnaphthalen-1-yl).

- Key Properties : URAT1 inhibitor for gout treatment, with sodium salt forms (e.g., Lesinurad) showing high solubility and efficacy in clinical trials.

- Research Findings : The bromine atom and naphthalene group contribute to URAT1 binding affinity .

2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid Derivatives

2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic Acids

- Substituents : 5-(Hydroxy(phenyl)methyl), variable 4-R groups (e.g., methyl, ethyl).

- Key Properties : High pharmacological activity in salts, with toxicity dependent on the 4-R substituent.

- Research Findings : Hydroxy(phenyl)methyl groups improve binding to enzymatic targets, while methyl/ethyl groups modulate metabolic stability .

Comparative Analysis

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Br) : Enhance target binding (e.g., URAT1 inhibition) but may reduce solubility .

- Lipophilic Chains (e.g., decylthio) : Improve antifungal activity by facilitating membrane penetration .

- Aromatic Substituents (e.g., phenyl, naphthyl) : Contribute to π-π stacking interactions, critical for enzyme inhibition .

Research Findings and Data Tables

Table 2: Physicochemical Properties of Selected Analogs

Biological Activity

2-((5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 213.25 g/mol. Its structure includes a triazole ring, which is known for contributing to various biological activities.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This can lead to alterations in metabolic pathways and cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression and cellular metabolism. For instance, it has been shown to modulate genes involved in apoptosis and cell cycle regulation.

- Binding Affinity : The compound binds to active sites on enzymes, which can either inhibit or activate their functions. This binding is often crucial for its therapeutic effects.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For example, studies have shown that related triazole compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the triazole ring is often correlated with enhanced antimicrobial efficacy .

- Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Antitumor Effects : A study evaluated the cytotoxicity of triazole-containing compounds against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, confirming their potential as effective anticancer agents .

- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds significantly inhibited bacterial growth compared to control groups .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.